molecular formula C35H54O4S2 B1671184 Elsibucol CAS No. 216167-95-2

Elsibucol

Cat. No. B1671184
M. Wt: 602.9 g/mol
InChI Key: YHFUPQNXMNMQAK-UHFFFAOYSA-N
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Description

Elsibucol, also known as AGI-1096 , is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is a metabolically stable propanol derivative with antioxidant, anti-inflammatory, and anti-proliferative properties . It lowers blood cholesterol levels and reduces oxidative stress and inflammatory responses in injured arteries, thereby inhibiting atherosclerosis and protecting endothelial healing after arterial injury .


Molecular Structure Analysis

Elsibucol has a molecular formula of C35H54O4S2 . Its exact mass is 602.3464 and its molecular weight is 602.9309 .

Scientific Research Applications

Atherosclerosis Inhibition

Elsibucol has shown potential in inhibiting atherosclerosis, especially following arterial injury. A study by Dussault et al. (2014) revealed that elsibucol significantly decreased blood total cholesterol, LDL cholesterol, and triglyceride levels in hypercholesterolemic rabbits. This was associated with a notable reduction in neointimal hyperplasia following arterial injury. Interestingly, the effects of elsibucol on cholesterol levels and neointimal formation were more pronounced than those of probucol, a related compound. In vitro, elsibucol reduced vascular smooth muscle cell proliferation without affecting cell viability. In vivo, treatment with elsibucol led to a significant reduction of cellular proliferation, oxidative stress, and inflammation in injured arteries, while preserving endothelial healing.

properties

IUPAC Name

4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O4S2/c1-31(2,3)24-18-22(19-25(29(24)38)32(4,5)6)40-35(13,14)41-23-20-26(33(7,8)9)30(27(21-23)34(10,11)12)39-17-15-16-28(36)37/h18-21,38H,15-17H2,1-14H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFUPQNXMNMQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCCCC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176005
Record name Elsibucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AGI-1096 is a novel phenolic intracellular antioxidant with anti-inflammatory and antiproliferative properties.
Record name AGI-1096
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05840
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elsibucol

CAS RN

216167-95-2
Record name Elsibucol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elsibucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELSIBUCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7T92N1Y8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methyl 4-[4-[[1-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenoxy]butyrate (0.95 g, obtained above) was dissolved in THI/MeOH/H2O (4:1;1, 15.4 mL) and lithium hydroxide hydrate (0.19 g) was added. The mixture was stirred at room temperature for four hours and then acidified with 0.3 N HCl. The mixture was poured into brine and extracted with ethyl acetate. The organic phase was dried over sodium sulfate and evaporated to give 0.60 g of 4-[4-[[1-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenoxy]butyric acid (Compound A) as a solid.
Name
Methyl 4-[4-[[1-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenoxy]butyrate
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Dussault, W Dhahri, M Desjarlais, R Mathieu… - Atherosclerosis, 2014 - Elsevier
… In the present study, we investigated the effect of elsibucol on atherosclerosis in a … Our results indicate that elsibucol inhibits atherosclerosis through multifunctional effects. Elsibucol …
Number of citations: 16 www.sciencedirect.com
T LI, Y Guo, J Zhang, T Liu, J LI… - Chinese Circulation …, 2016 - pesquisa.bvsalud.org
… We want to explore the effect of elsibucol on abdominal aorta injury in hypercholesterolemia … diet, Elsibucol group, the rabbits received high cholesterol diet with 1% elsibucol and …
Number of citations: 2 pesquisa.bvsalud.org
P Toledo-Ibelles, J Mas-Oliva - Current atherosclerosis reports, 2018 - Springer
… By comparison, administration of elsibucol to rabbits fed with a cholesterol-rich diet improved significantly IM thickness even in comparison with probucol. Unlike succinobucol, elsibucol-…
Number of citations: 44 link.springer.com
S Yamashita, M Ruscica, C Macchi, A Corsini… - Atherosclerosis, 2018 - Elsevier
… Elsibucol is a stable derivative of probucol and has antioxidant, anti-inflammatory and antiproliferative properties. Elsibucol significantly reduced neointimal hyperplasia following …
Number of citations: 27 www.sciencedirect.com
S Yamashita, D Masuda… - Current opinion in …, 2015 - journals.lww.com
… diet containing 0.5% elsibucol, 1% elsibucol or 1% probucol [84▪] . Elsibucol significantly reduced neointimal hyperplasia following arterial injury. Effect of elsibucol on cholesterol levels …
Number of citations: 51 journals.lww.com
J Ye, M Wang, Y Xu, J Liu, H Jiang, Z Wang, Y Lin… - Clinica Chimica …, 2017 - Elsevier
Background Sestrins (Sesns) family, which including three members Sesn1, Sesn2 and Sesn3, is known as stress-inducible proteins and participate in multiple diseases via regulating …
Number of citations: 45 www.sciencedirect.com
CR Sirtori, S Yamashita, MF Greco… - European Journal of …, 2020 - academic.oup.com
Despite the demonstrated benefits of statins and injectable biologics, there is a need for new and safe oral agents for addressing classical lipid targets, low-density lipoprotein …
Number of citations: 29 academic.oup.com
H Yokoi, H Daida, Y Kuwabara, H Nishikawa… - Journal of the American …, 1997 - jacc.org
Objectives. The Probucol Angioplasty Restenosis Trial was a prospective, randomized, controlled study that investigated the effectiveness of probucol therapy in reducing the rate of …
Number of citations: 274 www.jacc.org
G Braun, BI Escher - Environment International, 2023 - Elsevier
Modern society continues to pollute the environment with larger quantities of chemicals that have also become more structurally and functionally diverse. Risk assessment of chemicals …
Number of citations: 1 www.sciencedirect.com
J Rodés, G Côté, J Lespérance, MG Bourassa… - Circulation, 1998 - Am Heart Assoc
Background—Restenosis remains the major limitation of coronary angioplasty. Coronary stents have reduced the incidence of restenosis in selected patients with relatively large vessels…
Number of citations: 130 www.ahajournals.org

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